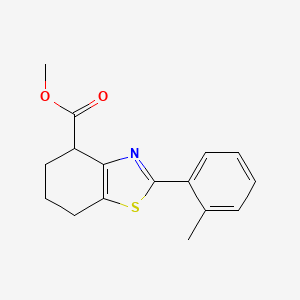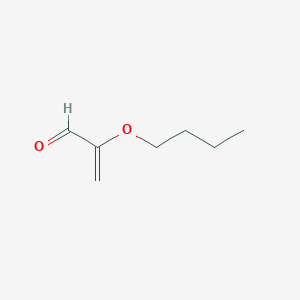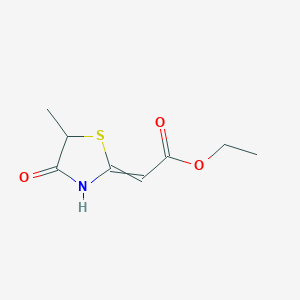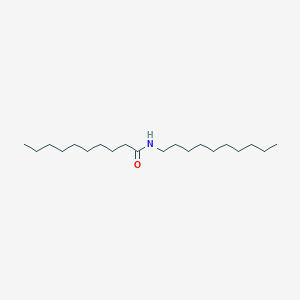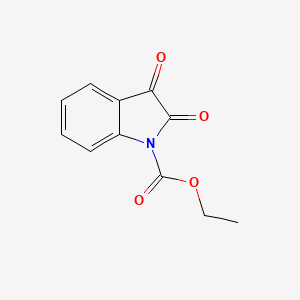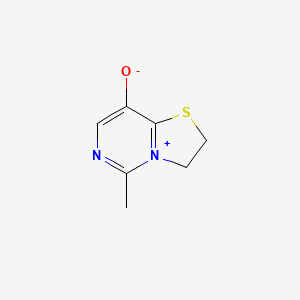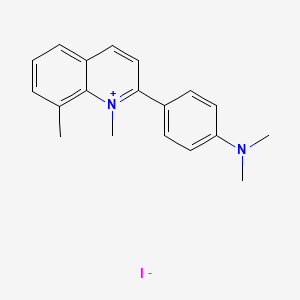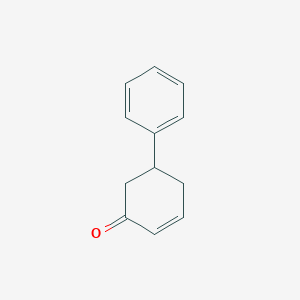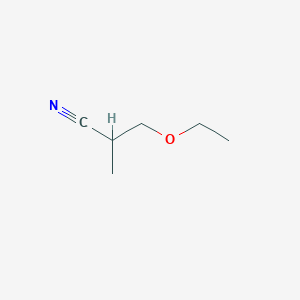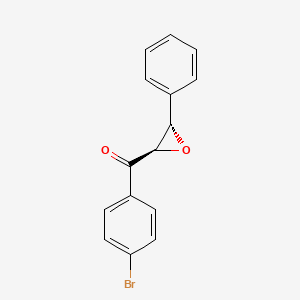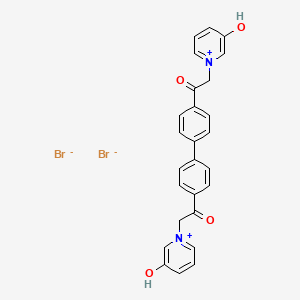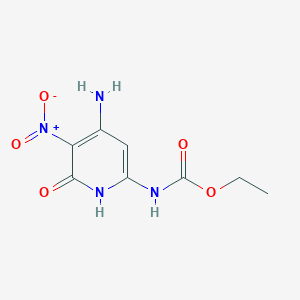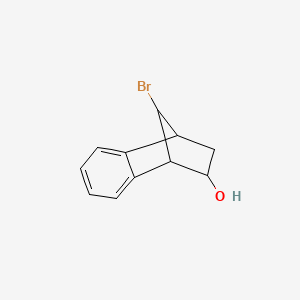
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol is a brominated derivative of 1,2,3,4-tetrahydronaphthalene. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydronaphthalene framework. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound without the bromine and hydroxyl groups.
9-Chloro-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol: A chlorinated analog with similar reactivity.
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
The presence of both a bromine atom and a hydroxyl group in 9-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol imparts unique reactivity and potential biological activity compared to its analogs. These functional groups enable a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
23526-81-0 |
|---|---|
Fórmula molecular |
C11H11BrO |
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
11-bromotricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-ol |
InChI |
InChI=1S/C11H11BrO/c12-11-8-5-9(13)10(11)7-4-2-1-3-6(7)8/h1-4,8-11,13H,5H2 |
Clave InChI |
CSJYFLLSUHDSCX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C1O)C3=CC=CC=C23)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


